[4-(Aminomethyl)phenyl]guanidine

Catalog No.
S1501954
CAS No.
174959-56-9
M.F
C8H12N4
M. Wt
164.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Aminomethyl)phenyl]guanidine

CAS Number

174959-56-9

Product Name

[4-(Aminomethyl)phenyl]guanidine

IUPAC Name

2-[4-(aminomethyl)phenyl]guanidine

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

InChI

InChI=1S/C8H12N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,5,9H2,(H4,10,11,12)

InChI Key

MOKSHZWZRKXXAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1CN)N=C(N)N

[4-(Aminomethyl)phenyl]guanidine is an organic compound with the molecular formula C8_8H12_{12}N4_4 and a molecular weight of approximately 164.21 g/mol. It features a guanidine group attached to a phenyl ring that has an aminomethyl substituent at the para position. This compound is recognized for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

, primarily due to its guanidine functional group, which can undergo protonation and deprotonation in different pH environments. It can also react with isocyanates to form urea derivatives, as demonstrated in studies where derivatives were synthesized for specific biological activities . The compound can be involved in hydrogen bonding due to the presence of the amino group, influencing its reactivity and interaction with biological targets.

Research has highlighted the biological activity of [4-(Aminomethyl)phenyl]guanidine as a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor progression and metastasis. The compound exhibits significant potency and selectivity towards uPA, making it a candidate for therapeutic development against certain cancers . Its mechanism involves binding to the S1 pocket of uPA, which is crucial for its enzymatic activity.

The synthesis of [4-(Aminomethyl)phenyl]guanidine generally involves several steps:

  • Starting Materials: The synthesis often begins with commercially available aniline derivatives.
  • Formation of Guanidine: The guanidine moiety can be introduced through reactions involving cyanamide or similar reagents.
  • Protection/Deprotection Steps: Depending on the desired derivatives, protecting groups may be used during synthesis to control reactivity.
  • Purification: The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization .

[4-(Aminomethyl)phenyl]guanidine has several applications, primarily in medicinal chemistry:

  • Cancer Therapy: As a selective inhibitor of uPA, it is being explored for its potential use in cancer treatment strategies.
  • Biochemical Research: The compound serves as a tool for studying protease activity and inhibition mechanisms.
  • Drug Development: Its structure allows for modifications that may enhance efficacy or selectivity against specific targets.

Studies have focused on the interactions of [4-(Aminomethyl)phenyl]guanidine with various biological targets, particularly uPA. The binding mode involves specific interactions with catalytic residues within the enzyme's active site, indicating a promising avenue for developing selective inhibitors . Additionally, research into its interactions with other serine proteases has provided insights into its selectivity profile.

Several compounds share structural similarities with [4-(Aminomethyl)phenyl]guanidine. Here are some notable examples:

Compound NameStructureUnique Features
PhenylguanidineC7_7H8_8N2_2Simpler structure; less potent against uPA
BenzamidineC7_7H8_8N4_4Known for broad protease inhibition
BenzylguanidineC8_8H10_10N4_4Exhibits similar biological activities but less selectivity
N-Benzyl-N'-methylureaC9_9H12_12N2_2OUrea derivative; different mechanism of action

Uniqueness of [4-(Aminomethyl)phenyl]guanidine

The unique aspect of [4-(Aminomethyl)phenyl]guanidine lies in its specific binding affinity for uPA, which is not shared by all similar compounds. Its structural modifications allow it to occupy critical binding sites effectively, providing enhanced selectivity and potency compared to other guanidine-based inhibitors.

XLogP3

-0.7

Dates

Modify: 2024-02-18

Explore Compound Types